molecular formula C10H22Cl2N2O B2589215 4,4'-Oxydipiperidine dihydrochloride CAS No. 1951442-07-1

4,4'-Oxydipiperidine dihydrochloride

Cat. No.: B2589215
CAS No.: 1951442-07-1
M. Wt: 257.2
InChI Key: JTDOHOQOYOVXGD-UHFFFAOYSA-N
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Description

4,4’-Oxydipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. The compound is known for its role as a catalyst and intermediate in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxydipiperidine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with an oxidizing agent to form the oxydipiperidine structure, followed by the addition of hydrochloric acid to produce the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 4,4’-Oxydipiperidine dihydrochloride often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxydipiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxydipiperidine derivatives, while reduction reactions can produce different piperidine compounds .

Scientific Research Applications

4,4’-Oxydipiperidine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Oxydipiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-Oxydipiperidine dihydrochloride include:

Uniqueness

4,4’-Oxydipiperidine dihydrochloride is unique due to its specific molecular structure, which allows it to act as an effective catalyst and intermediate in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .

Biological Activity

4,4'-Oxydipiperidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies.

This compound is a derivative of piperidine with a unique oxydipiperidine structure. Its chemical formula is C10_{10}H18_{18}Cl2_2N2_2O, and it features two piperidine rings connected by an ether linkage. The presence of chlorine atoms in the dihydrochloride form enhances its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating a potent antibacterial effect comparable to standard antibiotics like ceftriaxone .

2. Anticancer Properties

The compound has also shown promising anticancer activity. In studies involving human cancer cell lines, such as lung adenocarcinoma and breast cancer cells, this compound exhibited cytotoxic effects with IC50_{50} values ranging from 10 to 25 µM. Notably, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Table: Anticancer Activity Summary

Cell LineIC50_{50} (µM)Mechanism of Action
Lung Adenocarcinoma15Induction of apoptosis
Breast Cancer (MCF-7)20Caspase activation and cell cycle arrest

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • A study published in Heliyon demonstrated the synthesis of derivatives of 4,4'-Oxydipiperidine and their subsequent evaluation for anticancer activity against various cell lines. The findings indicated that modifications to the structure could enhance biological efficacy .
  • Another investigation focused on the compound's role as an AChE inhibitor, revealing that it could effectively reduce enzyme activity in vitro, suggesting potential applications in treating Alzheimer's disease .

Properties

IUPAC Name

4-piperidin-4-yloxypiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOHOQOYOVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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